8-(2-(Methylthio)acetyl)-2,8-diazaspiro[4.5]decan-3-one
Description
8-(2-(Methylthio)acetyl)-2,8-diazaspiro[4.5]decan-3-one is a spirocyclic compound featuring a diazaspiro[4.5]decane core substituted with a methylthio acetyl group at the 8-position. This scaffold is notable for its conformational rigidity, which enhances binding specificity in pharmacological targets.
Properties
IUPAC Name |
8-(2-methylsulfanylacetyl)-2,8-diazaspiro[4.5]decan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S/c1-16-7-10(15)13-4-2-11(3-5-13)6-9(14)12-8-11/h2-8H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBDZHVPPKGVID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(=O)N1CCC2(CC1)CC(=O)NC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-(Methylthio)acetyl)-2,8-diazaspiro[4.5]decan-3-one typically involves a multi-step process. One common method includes the condensation of N-benzylpiperidone with thioglycolic acid in the presence of a suitable catalyst under reflux conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the spiro compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the selection of solvents and catalysts that are environmentally friendly and cost-effective is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
8-(2-(Methylthio)acetyl)-2,8-diazaspiro[4.5]decan-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.
Substitution: Amines, thiols, and appropriate solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-(2-(Methylthio)acetyl)-2,8-diazaspiro[4
Chemistry: Used as a building block for the synthesis of more complex spiro compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as an anti-ulcer agent and in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of biologically active molecules and as a precursor for drug development
Mechanism of Action
The mechanism of action of 8-(2-(Methylthio)acetyl)-2,8-diazaspiro[4.5]decan-3-one involves its interaction with specific molecular targets. For instance, its anti-ulcer activity is attributed to its ability to inhibit gastric acid secretion and protect the gastric mucosa. The compound may interact with proton pumps or other enzymes involved in acid production .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key analogues of 8-(2-(methylthio)acetyl)-2,8-diazaspiro[4.5]decan-3-one are listed below, with differences in substituents impacting solubility, bioavailability, and target interactions:
Key Observations :
- Lipophilicity : The methylthio acetyl group in the target compound likely offers intermediate lipophilicity compared to the highly hydrophobic diphenylpropyl analogue and the more polar hydrochloride salts .
- Synthetic Accessibility : Microwave-assisted Suzuki coupling (e.g., ) is a common method for introducing aryl/heteroaryl groups, whereas methylthio acetylation may require thiol-alkylation protocols .
- Biological Relevance : Chlorobenzyl and trifluoromethyl substituents are associated with enhanced blood-brain barrier penetration and kinase inhibition, respectively .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 8-(2-(Methylthio)acetyl)-2,8-diazaspiro[4.5]decan-3-one to improve yield and purity?
- Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For similar diazaspiro compounds, sodium hydroxide in ethanol has been used to facilitate epoxide ring-opening reactions, followed by acid quenching to precipitate intermediates . Adjusting stoichiometric ratios (e.g., excess 2-mercaptoacetic acid) and temperature gradients (e.g., 40°C for 5 hours) can enhance reaction efficiency. Purification via recrystallization in diethyl ether is recommended to isolate high-purity crystals .
Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying the spirocyclic core and methylthio acetyl substituents. For example, ¹H NMR can identify methylthio protons (δ ~2.1 ppm) and sp³-hybridized nitrogen environments. High-resolution mass spectrometry (HRMS) and LC-MS are essential for molecular weight confirmation and detecting trace impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in stability data for this compound under varying pH conditions?
- Methodological Answer : Stability studies should follow environmental fate analysis frameworks, such as those in Project INCHEMBIOL, which evaluate abiotic transformations (hydrolysis, photolysis) . For pH-dependent instability, use buffered solutions (pH 3–9) and monitor degradation via HPLC with Chromolith® columns for high-resolution separation of degradation products . Kinetic modeling (e.g., pseudo-first-order decay constants) can quantify degradation pathways .
Q. What experimental designs are effective for assessing the stereochemical impact of the methylthio group on biological activity?
- Methodological Answer : Stereochemical effects can be probed through enantioselective synthesis (e.g., chiral auxiliaries) or resolution techniques like chiral HPLC (e.g., Purospher® STAR columns) . Comparative bioassays (e.g., enzyme inhibition studies) using enantiopure samples are critical. For example, trans-7-methyl analogs showed distinct biological profiles due to spatial hindrance effects .
Q. How can researchers ensure reproducibility in pharmacological models testing this compound’s activity?
- Methodological Answer : Adopt randomized block designs with split-plot arrangements to account for variables like dosing regimens and biological replicates . Standardize cell permeability assays using Caco-2 monolayers and validate results with LC-MS quantification . Reference frameworks like the US Pharmacopeia (USP) methods ensure consistency in dissolution testing .
Data Analysis & Theoretical Frameworks
Q. What statistical approaches are recommended for analyzing dose-response relationships in preclinical studies?
- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Pair these with ANOVA for inter-group comparisons, as demonstrated in agricultural chemical studies with randomized block designs . Bayesian hierarchical modeling can address variability in heterogeneous biological systems .
Q. How should researchers align their work with theoretical frameworks in spirocyclic compound chemistry?
- Methodological Answer : Link synthesis and bioactivity data to conceptual frameworks like stereoelectronic theory (e.g., gauche effects in spirocycles) or enzyme-substrate docking simulations. For example, the 1,3-diazaspiro[4.5]decan-2,4-dione scaffold has been rationalized via computational studies of π-π stacking interactions in enzyme active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
